molecular formula C15H22N2O B12859541 1-Methylamino-3-(2,3,5-trimethyl-indol-1-yl)-propan-2-ol

1-Methylamino-3-(2,3,5-trimethyl-indol-1-yl)-propan-2-ol

Cat. No.: B12859541
M. Wt: 246.35 g/mol
InChI Key: ZMWURJITKMUZFM-UHFFFAOYSA-N
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Description

1-Methylamino-3-(2,3,5-trimethyl-indol-1-yl)-propan-2-ol is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylamino-3-(2,3,5-trimethyl-indol-1-yl)-propan-2-ol typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Alkylation: The indole core is then alkylated using appropriate alkyl halides under basic conditions to introduce the methyl groups at positions 2, 3, and 5.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-Methylamino-3-(2,3,5-trimethyl-indol-1-yl)-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methylamino-3-(2,3,5-trimethyl-indol-1-yl)-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylamino-3-(2,3-dimethyl-indol-1-yl)-propan-2-ol
  • 1-Methylamino-3-(2,5-dimethyl-indol-1-yl)-propan-2-ol
  • 1-Methylamino-3-(2,3,5-trimethyl-pyrrole-1-yl)-propan-2-ol

Uniqueness

1-Methylamino-3-(2,3,5-trimethyl-indol-1-yl)-propan-2-ol is unique due to the specific arrangement of methyl groups on the indole core, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

1-(methylamino)-3-(2,3,5-trimethylindol-1-yl)propan-2-ol

InChI

InChI=1S/C15H22N2O/c1-10-5-6-15-14(7-10)11(2)12(3)17(15)9-13(18)8-16-4/h5-7,13,16,18H,8-9H2,1-4H3

InChI Key

ZMWURJITKMUZFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C)C)CC(CNC)O

Origin of Product

United States

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